
Fmoc-2,4-dichloro-D-homophenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-2,4-dichloro-D-homophenylalanine is a synthetic amino acid derivative used primarily in the field of proteomics research. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis. The compound’s molecular formula is C25H21Cl2NO4, and it has a molecular weight of 470.34 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and substitution reactions .
Industrial Production Methods
Industrial production of Fmoc-2,4-dichloro-D-homophenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-2,4-dichloro-D-homophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and organic solvents like dimethylformamide (DMF) are commonly used.
Deprotection Reactions: Piperidine in DMF is typically used to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound and the deprotected amino acid .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-2,4-dichloro-D-homophenylalanine is used in the synthesis of peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The dichloro groups can act as probes to investigate the binding sites and mechanisms of various biological molecules .
Medicine
In medicine, this compound is used in the development of peptide-based drugs. Its unique structure allows for the design of peptides with enhanced stability and bioactivity .
Industry
In the industrial sector, this compound is used in the production of specialized peptides for various applications, including drug development, diagnostics, and biotechnology .
Mecanismo De Acción
The mechanism of action of Fmoc-2,4-dichloro-D-homophenylalanine involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group is removed, revealing the free amino group for further reactions. The dichloro groups on the phenyl ring can interact with various molecular targets, influencing the properties and activities of the resulting peptides .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-3,4-dichloro-D-homophenylalanine: Similar in structure but with different positions of the dichloro groups.
Fmoc-2,5-dichloro-D-homophenylalanine: Another variant with dichloro groups at different positions.
Fmoc-D-homophenylalanine: Lacks the dichloro substituents, making it less reactive in certain chemical reactions.
Uniqueness
Fmoc-2,4-dichloro-D-homophenylalanine is unique due to the specific positioning of the dichloro groups on the phenyl ring. This positioning allows for specific interactions with molecular targets, making it a valuable tool in peptide synthesis and research .
Propiedades
Fórmula molecular |
C25H21Cl2NO4 |
|---|---|
Peso molecular |
470.3 g/mol |
Nombre IUPAC |
(2R)-4-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H21Cl2NO4/c26-16-11-9-15(22(27)13-16)10-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m1/s1 |
Clave InChI |
CRJTYUFAAFBWAR-HSZRJFAPSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid](/img/structure/B12638570.png)
![3-Piperidinecarboxylic acid, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-6-methyl-, (3S,6R)-](/img/structure/B12638571.png)
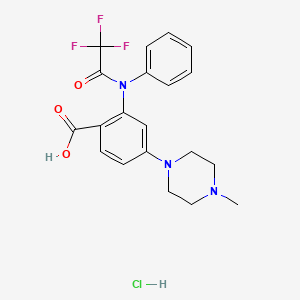
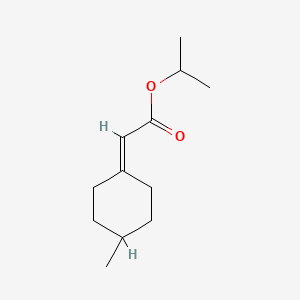
![2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)
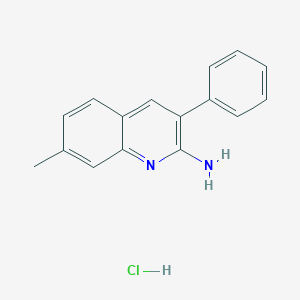

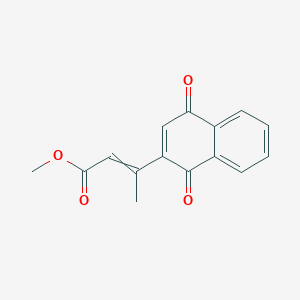
![N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B12638629.png)

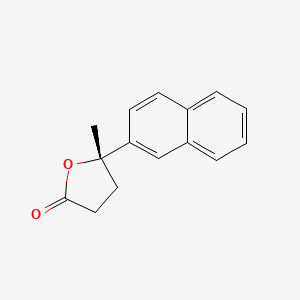
![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)
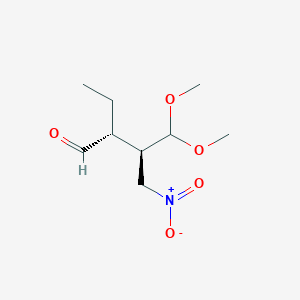
methanone](/img/structure/B12638649.png)
